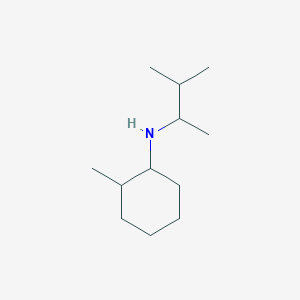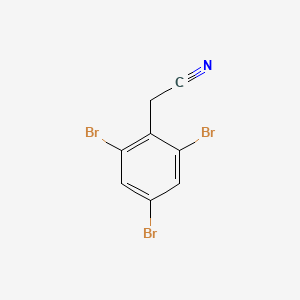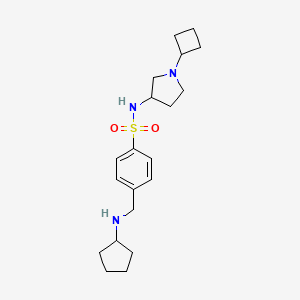![molecular formula C9H14BrNOS B12090787 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Vorbereitungsmethoden
The synthesis of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. One common synthetic route includes the following steps:
Condensation Reaction: 5-bromothiophene-2-carbaldehyde is reacted with ethylamine to form an imine intermediate.
Analyse Chemischer Reaktionen
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromothiophene moiety may also play a role in its biological activity by facilitating interactions with aromatic amino acids in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol include other amino alcohols and bromothiophene derivatives. Some examples are:
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.
3-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the thiophene ring.
Eigenschaften
Molekularformel |
C9H14BrNOS |
|---|---|
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
3-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI-Schlüssel |
HAGYECUVSZLCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(S1)Br)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)







